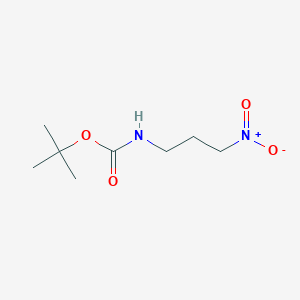

tert-butyl N-(3-nitropropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for tert-butyl N-(3-nitropropyl)carbamate were not found, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Applications De Recherche Scientifique

Organic Synthesis Applications

Tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent for phenolic substrates, suggesting its potential utility in the synthesis or modification of compounds like tert-butyl N-(3-nitropropyl)carbamate. This method provides mononitro derivatives preferentially, showcasing its importance in the selective functionalization of molecules (Dipankar Koley, Olvia C Colón, S. Savinov, 2009). Additionally, the versatile applications of tert-butyl nitrite in organic transformations, including nitration, highlight its role in activating molecular oxygen for radical reactions (Pengfei Li, Xiaodong Jia, 2017).

Material Science and Detection Applications

In material science, tert-butyl surface groups on carbazole-based conjugated dendrimers have shown promising applications in the detection of explosives. Specifically, xerogel films with tert-butyl surface groups can efficiently quench fluorescence in the presence of nitroaromatic explosives, such as TNT and DNT, due to their electron-donating properties and the porosity of the fibrous film (Z. Ding et al., 2013).

Catalysis and Chemical Transformations

The synthesis of various N-nitroso compounds using tert-butyl nitrite under solvent-free conditions demonstrates the compound's utility in catalysis and chemical transformations. This methodology supports broad substrate scope, metal and acid-free conditions, and is compatible with sensitive functional groups, offering a versatile approach to synthesizing nitroso compounds (P. Chaudhary et al., 2016).

Propriétés

IUPAC Name |

tert-butyl N-(3-nitropropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)9-5-4-6-10(12)13/h4-6H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPLPNIAJLJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)